ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate
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Description
Ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate is a useful research compound. Its molecular formula is C20H18F3NO4 and its molecular weight is 393.362. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many compounds containing the trifluoromethyl group have been approved by the fda for various therapeutic uses . Additionally, indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that the mechanism of many trifluoromethyl-containing compounds is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .
Biochemical Pathways
Indole derivatives, which share a similar structure with the compound , are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that many compounds containing the trifluoromethyl group have been approved by the fda for various therapeutic uses .
Action Environment
It is known that the reactivity of compounds containing the trifluoromethyl group can be influenced by various factors, including the presence of other functional groups and the nature of the surrounding medium .
Properties
IUPAC Name |
ethyl 2-[4-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4/c1-2-27-18(25)11-15-12-28-17-9-4-3-8-16(17)24(15)19(26)13-6-5-7-14(10-13)20(21,22)23/h3-10,15H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJLTSQVOMCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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